molecular formula C19H19N3O6S B11221049 2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B11221049
M. Wt: 417.4 g/mol
InChI Key: BJWJDGGKVMKLGM-UHFFFAOYSA-N
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Description

2-({7-[(FURAN-2-YL)METHYL]-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-6-YL}SULFANYL)-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a furan ring, a quinazolinone core, and a methoxyethyl acetamide group

Preparation Methods

The synthesis of 2-({7-[(FURAN-2-YL)METHYL]-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-6-YL}SULFANYL)-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl intermediate. This intermediate is then reacted with a quinazolinone derivative under specific conditions to form the core structure. The final step involves the introduction of the methoxyethyl acetamide group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxyethyl acetamide group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various substituted quinazolinone and furan derivatives.

Scientific Research Applications

2-({7-[(FURAN-2-YL)METHYL]-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-6-YL}SULFANYL)-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and quinazolinone core are believed to play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

Similar compounds to 2-({7-[(FURAN-2-YL)METHYL]-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-6-YL}SULFANYL)-N-(2-METHOXYETHYL)ACETAMIDE include other quinazolinone derivatives and furan-containing compounds. Compared to these similar compounds, this compound is unique due to the presence of both the furan ring and the methoxyethyl acetamide group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

2-[[7-(furan-2-ylmethyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C19H19N3O6S/c1-25-6-4-20-17(23)10-29-19-21-14-8-16-15(27-11-28-16)7-13(14)18(24)22(19)9-12-3-2-5-26-12/h2-3,5,7-8H,4,6,9-11H2,1H3,(H,20,23)

InChI Key

BJWJDGGKVMKLGM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=CO4)OCO3

Origin of Product

United States

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